1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimalarial agent due to its activity against resistant strains of Plasmodium falciparum .
In medicine, this compound has shown promise as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity and exert its therapeutic effects .
The pathways involved in its mechanism of action may vary depending on the specific application. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth. In neurological disorders, it may modulate neurotransmitter receptors to alleviate symptoms.
Comparison with Similar Compounds
1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include 1-(4-fluorobenzyl)piperidine, 1-(3,4-dichlorobenzyl)piperidine, and 1-(4-bromobenzyl)piperidine . These compounds share a similar piperidine core but differ in their substituents, which can significantly impact their biological activity and applications.
Compared to these similar compounds, this compound may offer unique advantages in terms of its potency, selectivity, and safety profile. Its specific combination of functional groups allows it to interact with molecular targets in a distinct manner, making it a valuable addition to the library of piperidine derivatives used in scientific research and drug development.
Properties
IUPAC Name |
1-butylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-3-11-23(21,22)19-10-4-5-13(12-19)16(20)18-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWIMNNKLZHXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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